

# Application Note: Synthesis of Acid Yellow 155 Metal-Complex Derivatives

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## Compound of Interest

Compound Name: Acid yellow 155

CAS No.: 12220-81-4

Cat. No.: B1172560

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## Introduction & Scientific Rationale

**Acid Yellow 155** belongs to the class of 1:2 metal-complex acid dyes, typically characterized by a central metal ion (Chromium or Cobalt) coordinated to two identical azo dye ligands.[1] Unlike simple acid dyes, these complexes exhibit exceptional light and wet fastness due to the "sandwich" geometry where the metal ion is shielded by the bulky organic ligands.

For drug development professionals, this scaffold is of high interest. The planar, rigid structure of azo-metal chelates allows for:

- DNA Intercalation: The aromatic systems can stack between base pairs.
- Redox Activity: The metal center (Co, Cr, or Cu derivatives) can participate in redox cycling, generating ROS toxic to specific pathogens or cancer cells.
- Ligand Exchange: The stability of the 1:2 complex makes it a robust carrier for delivering the azo pharmacophore.

This protocol details the diazotization-coupling-metallization sequence, providing a modular platform to synthesize the parent **Acid Yellow 155** and its metal-substituted derivatives (e.g., Cu-AY155, Ni-AY155).[1]

## Chemical Mechanism & Stoichiometry

The synthesis proceeds in three distinct phases. The critical control point is the Metallization Phase, where pH and stoichiometry dictate whether a 1:1 or 1:2 complex is formed.[1]

## Phase 1: Ligand Synthesis (The Azo Dye)[1]

- **Diazotization:** An o-aminophenol derivative (containing the hydroxy group required for chelation) is converted to a diazonium salt.[1]
- **Coupling:** The diazonium species attacks an activated methylene or phenolic coupler (e.g., a pyrazolone or acetoacetanilide derivative) to form the azo ligand.

## Phase 2: Metallization (The Complexation)[1]

- **Chelation:** The metal ion binds to the tridentate ligand sites: the azo nitrogen ( ), the phenolic oxygen, and the ortho-substituent (usually hydroxyl or carboxyl).[1]
- **1:2 Formation:** In the presence of neutral-to-alkaline pH and a 1:2 (Metal:Ligand) molar ratio, the metal center coordinates two ligands, satisfying its coordination number (typically 6 for Co/Cr) and charge balance.[1]

## Materials & Equipment

### Reagents

- **Diazo Component:** 4-Nitro-2-aminophenol (Representative precursor for high-performance yellow/brown complexes).[1]
- **Coupling Component:** 1-Phenyl-3-methyl-5-pyrazolone (Common coupler for yellow shades). [1]
- **Metal Salts:** Cobalt(II) Sulfate ( ) or Chromium(III) Acetate.
- **Solvents/Buffers:** Hydrochloric acid (37%), Sodium Nitrite ( ), Sodium Hydroxide, Sodium Carbonate, Ethanol.[1]

## Equipment

- Thermostatic reaction vessel (0–100 °C range).
- pH Meter (Calibrated at 4.0 and 7.0).
- UV-Vis Spectrophotometer (200–800 nm).[1]
- High-Performance Liquid Chromatography (HPLC) for purity analysis.[1]

## Experimental Protocol

### Part A: Synthesis of the Azo Ligand

Target: To create the tridentate chelating ligand.

- Diazotization:
  - Dissolve 0.1 mol of the o-aminophenol derivative in 200 mL water and 25 mL concentrated HCl.
  - Cool the solution to 0–5 °C in an ice bath.
  - Add 0.1 mol of  
  
(dissolved in 25 mL water) dropwise.[2] Maintain temperature < 5 °C to prevent decomposition of the diazonium salt.
  - Checkpoint: Test with starch-iodide paper.[1] A persistent blue color indicates excess nitrous acid (required). Stir for 30 min. Destroy excess nitrous acid with sulfamic acid.
- Coupling:
  - Dissolve 0.1 mol of the coupler (e.g., pyrazolone derivative) in 200 mL water containing 0.1 mol NaOH.
  - Cool to 0–5 °C.
  - Slowly add the diazonium solution to the coupler solution over 45 minutes.

- Critical Step: Maintain pH at 9.0–10.0 using solution. The coupling of pyrazolones requires alkaline conditions to favor the enolate form.
- Stir for 4 hours. Acidify to pH 4.0 with acetic acid to precipitate the azo ligand. Filter, wash with water, and dry.[3]

## Part B: Metallization (Formation of 1:2 Complex)

Target: To coordinate two ligand molecules to one metal ion.[1]

- Preparation:
  - Suspend 0.02 mol of the synthesized Azo Ligand in 250 mL water.
  - Heat to 80 °C and adjust pH to 7.5–8.5 with dilute NaOH. The ligand must be fully dissolved (as the anionic species).
- Metal Addition:
  - Prepare a solution of 0.01 mol Metal Salt (e.g.,  
or  
) in 50 mL water. Note: The 1:2 stoichiometry (0.01 mol Metal : 0.02 mol Ligand) is strictly enforced.
  - Add the metal solution dropwise to the hot ligand solution.[2]
- Complexation Reaction:
  - Reflux the mixture at 95–100 °C for 4–6 hours.
  - Monitoring: Track the reaction by TLC (Mobile phase: n-Butanol/Ethanol/Ammonia) or UV-Vis.[1] A bathochromic shift (shift to longer wavelength) and disappearance of the free ligand peak indicate complex formation.
- Isolation:

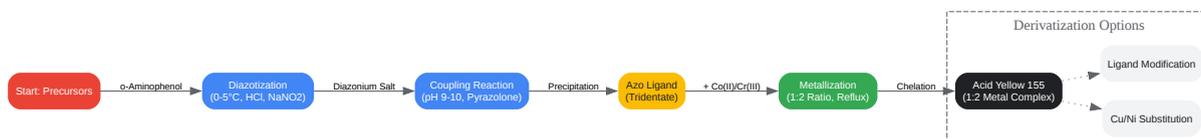
- Cool to room temperature.[2]
- Salting Out: Add NaCl (10–15% w/v) to precipitate the complex.
- Filter the precipitate.
- Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted salts and mono-azo impurities.[1]

## Characterization & Validation

Technique	Parameter	Expected Outcome (Validation)
UV-Vis		Shift from ~400 nm (Ligand) to ~450–480 nm (Complex).[1] Sharp reduction in ligand absorption.
FT-IR	Azo ( )	Shift of azo stretch (~1400 cm) to lower frequency due to metal coordination.[1]
FT-IR	M-O / M-N	Appearance of new bands at 400–600 cm indicating Metal-Ligand bonds. [1]
HPLC	Purity	Single peak >98%. Absence of free ligand peak (retention time shift).
Mass Spec	m/z	Molecular ion peak corresponding to or .

## Visualization: Synthesis Workflow

The following diagram illustrates the critical path from raw materials to the final metallized derivative.

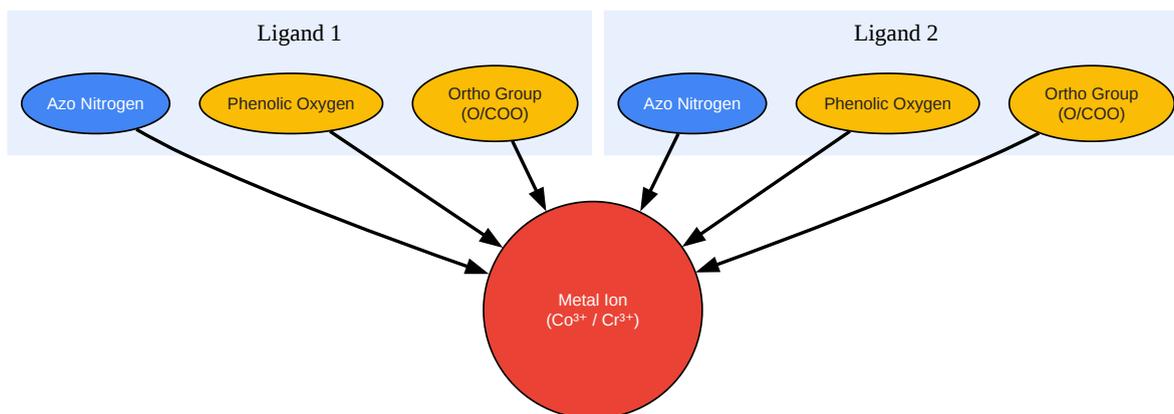


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Figure 1: Step-by-step synthetic pathway for **Acid Yellow 155** and its metal-substituted derivatives.

## Mechanism of Chelation

Understanding the coordination geometry is vital for predicting biological interaction. The 1:2 complex forms a distorted octahedral geometry.



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Figure 2: Coordination geometry of the 1:2 Metal-Dye Complex.[1] The metal center is hexacoordinated by two tridentate azo ligands.

## References

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  - (Verified Context: Metal chelates of azo dyes show inhibition of DNA/RNA synthesis).
- Synthesis of 1:2 Metal Complex Dyes
  - Process for the preparation of 1:2 metal complex azo dyes. EP0241414A2.
  - (Verified Context: Industrial standard for diazotization and metallization without intermediate isolation).
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- Linvest Acid Metal Complex 1:2 Non-Sulphonated Dyestuffs.
- (Verified Context: Identifies **Acid Yellow 155** as a 1:2 metal complex dye).
- General Protocol for Metallization
  - New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior. Journal of the Mexican Chemical Society.
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